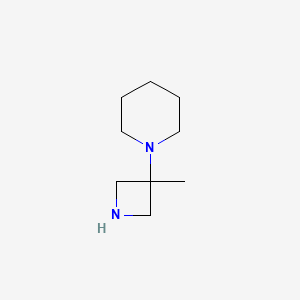
1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one is an organic compound characterized by its unique molecular structure, which includes an amino group, a fluoro group, and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-5-fluoro-4-methoxybenzene with an appropriate acylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted phenyl compounds.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluoro and methoxy groups can influence the compound's reactivity and binding affinity. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(2-Amino-5-fluoro-4-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as 1-(5-Amino-2-fluoro-4-methoxyphenyl)ethan-1-one and 1-(4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-5-yl)phenyl)-3-[2-(4-methoxyphenyl)ethenyl]furan-2-one. These compounds share structural similarities but differ in their functional groups and potential applications. The unique combination of amino, fluoro, and methoxy groups in this compound contributes to its distinct properties and uses.
Propiedades
IUPAC Name |
1-(2-amino-5-fluoro-4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5(12)6-3-7(10)9(13-2)4-8(6)11/h3-4H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOLWVXAPXPUQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1N)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Iodo-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B8056352.png)



![methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B8056392.png)









